5,5-Dimethyl-6-(dimethylamino)-2-heptanone
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Overview
Description
5,5-Dimethyl-6-(dimethylamino)-2-heptanone is an organic compound with a complex structure that includes both dimethyl and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-6-(dimethylamino)-2-heptanone typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a ketone with a suitable alkylating agent in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and reduced production costs. The use of catalysts and optimized reaction pathways is also common in industrial settings to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-6-(dimethylamino)-2-heptanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
5,5-Dimethyl-6-(dimethylamino)-2-heptanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-6-(dimethylamino)-2-heptanone exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes, making the compound useful in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-heptanone: Lacks the dimethylamino group, resulting in different reactivity and applications.
6-(Dimethylamino)-2-heptanone: Similar structure but without the additional methyl groups at the 5-position.
5,5-Dimethyl-6-amino-2-heptanone: Contains an amino group instead of a dimethylamino group, leading to different chemical properties.
Uniqueness
5,5-Dimethyl-6-(dimethylamino)-2-heptanone is unique due to the presence of both dimethyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
3215-86-9 |
---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
6-(dimethylamino)-5,5-dimethylheptan-2-one |
InChI |
InChI=1S/C11H23NO/c1-9(13)7-8-11(3,4)10(2)12(5)6/h10H,7-8H2,1-6H3 |
InChI Key |
UOSURFXGYURIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)CCC(=O)C)N(C)C |
Origin of Product |
United States |
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